4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine
Overview
Description
4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-chloro-3-methylphenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methylphenyl with iso-propylpiperidine under specific conditions to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloromethylphenyl group but lacks the piperidine ring.
4-Chloro-3,5-dimethylphenol: Similar structure with additional methyl group.
4-Chloro-3-methylphenyl hydrazine: Contains the chloromethylphenyl group with a hydrazine moiety.
Uniqueness
4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring and the hydroxy group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-1-propan-2-ylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)17-8-6-15(18,7-9-17)13-4-5-14(16)12(3)10-13/h4-5,10-11,18H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQVACXAPHZGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCN(CC2)C(C)C)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189130 | |
Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-29-4 | |
Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198287-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601189130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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